Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
CAS No.: 1220033-95-3
Cat. No.: VC3056814
Molecular Formula: C12H16ClNO3
Molecular Weight: 257.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1220033-95-3 |
|---|---|
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | methyl 4-pyrrolidin-3-yloxybenzoate;hydrochloride |
| Standard InChI | InChI=1S/C12H15NO3.ClH/c1-15-12(14)9-2-4-10(5-3-9)16-11-6-7-13-8-11;/h2-5,11,13H,6-8H2,1H3;1H |
| Standard InChI Key | YLCXKAWLTIIZIJ-UHFFFAOYSA-N |
| SMILES | COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl |
| Canonical SMILES | COC(=O)C1=CC=C(C=C1)OC2CCNC2.Cl |
Introduction
Chemical Identity and Properties
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride is defined by its precise chemical structure that combines a benzoate ester with a pyrrolidine ring connected through an oxygen linkage. The compound is characterized by several key properties that establish its identity and potential utility in research settings.
The compound is identified by CAS No. 1220033-95-3 and possesses a molecular formula of C12H16ClNO3 with a molecular weight of 257.71 g/mol. This benzoate ester derivative features a pyrrolidine ring that is integral to its chemical behavior and biological interactions. The hydrochloride salt formation enhances its stability and solubility characteristics, making it more suitable for laboratory applications and potential pharmaceutical development.
Table 1: Chemical Properties of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride
| Property | Value |
|---|---|
| CAS Number | 1220033-95-3 |
| Molecular Formula | C12H16ClNO3 |
| Molecular Weight | 257.71 g/mol |
| Chemical Classification | Benzoate ester |
| Key Structural Feature | Pyrrolidine ring |
| Physical Form | Crystalline solid (typical for similar compounds) |
| Research Designation | For research use only; not for human or veterinary applications |
The compound's structure consists of a benzoate group with a methyl ester and a pyrrolidine ring attached at the para position through an oxygen atom. This specific structural arrangement contributes significantly to its chemical reactivity profile and potential interactions with biological systems.
Biological Activity and Pharmacological Properties
Compounds containing pyrrolidine structures, including Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, demonstrate interesting biological properties that may have therapeutic relevance. The current research suggests several potential pharmacological activities associated with this compound class.
Neuroprotective Effects
Compounds containing pyrrolidine structures, like Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, are recognized for their neuroprotective properties. These properties suggest potential applications in treating neurodegenerative diseases through mechanisms that may involve modulation of neuronal signaling pathways or protection against oxidative stress.
Pharmacodynamic Considerations
Research into the pharmacodynamics and pharmacokinetics of pyrrolidine-containing compounds is essential for understanding their therapeutic potential. The specific structural features of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride may influence its binding affinity to certain receptors or enzymes in biological systems, potentially conferring specific therapeutic effects.
The presence of the pyrrolidine ring likely contributes to the compound's biological activity profile by enabling specific interactions with target proteins or receptors. Further research into structure-activity relationships could elucidate the precise mechanisms underlying any observed biological effects.
Structural Variations and Related Compounds
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride belongs to a family of structurally related compounds that share similar core features but differ in specific substituents or arrangement. Understanding these structural relationships provides insights into potential modifications that might enhance desired properties or activities.
Structural Analogs
Several compounds share structural similarities with Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride, including variations in the ester group or the positioning of the pyrrolidinyloxy moiety. One notable related compound is Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride, which features an additional methylene group between the benzoate and pyrrolidinyloxy portions.
Table 2: Comparison of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride and Related Compounds
| Compound | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structural Distinction |
|---|---|---|---|---|
| Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride | 1220033-95-3 | C12H16ClNO3 | 257.71 | Base compound |
| Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride | 1220034-80-9 | C13H18ClNO3 | 271.74 | Additional methylene (-CH2-) spacer group |
| Ethyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride* | - | C13H18ClNO3 | 271.74 | Ethyl rather than methyl ester |
| Methyl 4-(piperidin-4-yl)benzoate hydrochloride** | - | C13H18ClNO2 | 255.74 | Piperidine instead of pyrrolidine ring |
*Inferred structural variant based on common derivatization patterns
**Related structural class with different heterocyclic ring
Structure-Activity Relationships
These structural variations can lead to significant differences in solubility, biological activity, and pharmacological profiles. The positioning of functional groups and the nature of substituents can dramatically affect how these compounds interact with biological targets, potentially altering their therapeutic potential or application scope.
For example, the addition of a methylene spacer in Methyl 4-[(3-pyrrolidinyloxy)methyl]benzoate hydrochloride might affect the compound's conformational flexibility, potentially altering its binding characteristics with target receptors or proteins. Similarly, changing the ester group from methyl to ethyl could influence the compound's lipophilicity and metabolic stability.
Research Applications and Future Directions
Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride has potential applications in various research contexts, particularly in pharmaceutical development and neuroscience research. Its structural features suggest several promising research directions.
Current Research Applications
The compound may serve as:
-
A valuable intermediate in the synthesis of more complex pharmaceutical agents
-
A tool compound for studying neurological pathways and mechanisms
-
A lead structure for the development of neuroprotective agents
Future Research Directions
Further investigation of Methyl 4-(3-pyrrolidinyloxy)benzoate hydrochloride could focus on:
-
Detailed structure-activity relationship studies to optimize biological effects
-
Exploration of specific mechanisms underlying any neuroprotective properties
-
Development of structural analogs with enhanced therapeutic potential
-
Investigation of potential applications beyond neurodegenerative disease treatment
Continued research into this compound and its structural relatives could yield valuable insights for drug discovery and development, particularly in the field of neuropharmacology.
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